molecular formula C20H17FN6OS B2603339 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863458-44-0

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2603339
CAS RN: 863458-44-0
M. Wt: 408.46
InChI Key: DNCVIHINAIOAMU-UHFFFAOYSA-N
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Description

The compound “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has shown interesting antiproliferative activity against lung cancer cells . The compound contains a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a cascade process engaging multiple reactive centers . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of the compound includes a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives engage multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process .

Scientific Research Applications

LSD1 Inhibitor

The compound has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), a protein that plays a pivotal role in regulating lysine methylation . Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors . Therefore, this compound could be used in the development of new drugs for cancer treatment .

Antiproliferative Agent

The compound has shown significant antiproliferative effects. It has been tested against various cancer cell lines and has shown promising results . Therefore, it could be used in the development of new anticancer drugs.

Template for New Drug Design

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new LSD1 inhibitors . This could lead to the development of more effective drugs for treating diseases associated with LSD1.

Study of Molecular Interactions

The compound has been used in docking studies to understand the interactions between molecules . These studies can provide valuable insights into the design of new drugs.

Study of Intramolecular Charge Transfer

The compound has been used in studies of intramolecular charge transfer . This research could lead to the development of new materials with unique properties.

Photothermal Therapy

The compound has been used in studies related to photothermal therapy . This could lead to the development of new treatments for cancer.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown interesting antiproliferative activity against lung cancer cells . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVIHINAIOAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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